molecular formula C26H33NO12S B14042545 methyl (2S,4S,5R)-5-acetamido-4-acetyloxy-2-phenylsulfanyl-6-[(1S,2R)-1,2,3-triacetyloxypropyl]oxane-2-carboxylate

methyl (2S,4S,5R)-5-acetamido-4-acetyloxy-2-phenylsulfanyl-6-[(1S,2R)-1,2,3-triacetyloxypropyl]oxane-2-carboxylate

Cat. No.: B14042545
M. Wt: 583.6 g/mol
InChI Key: NPLKOUSSDBQHEN-SNAVKXRXSA-N
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Description

This compound is a highly functionalized oxane (tetrahydropyran) derivative featuring a methyl ester at the C2 position, an acetamido group at C5, and an acetyloxy group at C4. The C6 position is substituted with a (1S,2R)-1,2,3-triacetyloxypropyl moiety, while the C2 position also bears a phenylsulfanyl group. Structural analogs in the evidence highlight its relationship to glycosides, thiazolidines, and other acetylated derivatives .

Properties

Molecular Formula

C26H33NO12S

Molecular Weight

583.6 g/mol

IUPAC Name

methyl (2S,4S,5R)-5-acetamido-4-acetyloxy-2-phenylsulfanyl-6-[(1S,2R)-1,2,3-triacetyloxypropyl]oxane-2-carboxylate

InChI

InChI=1S/C26H33NO12S/c1-14(28)27-22-20(36-16(3)30)12-26(25(33)34-6,40-19-10-8-7-9-11-19)39-24(22)23(38-18(5)32)21(37-17(4)31)13-35-15(2)29/h7-11,20-24H,12-13H2,1-6H3,(H,27,28)/t20-,21+,22+,23+,24?,26-/m0/s1

InChI Key

NPLKOUSSDBQHEN-SNAVKXRXSA-N

Isomeric SMILES

CC(=O)N[C@@H]1[C@H](C[C@@](OC1[C@@H]([C@@H](COC(=O)C)OC(=O)C)OC(=O)C)(C(=O)OC)SC2=CC=CC=C2)OC(=O)C

Canonical SMILES

CC(=O)NC1C(CC(OC1C(C(COC(=O)C)OC(=O)C)OC(=O)C)(C(=O)OC)SC2=CC=CC=C2)OC(=O)C

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The preparation typically follows these key stages:

  • Starting Material Selection : The synthesis often begins from a suitably protected sugar or sugar derivative, such as a hexose or neuraminic acid derivative, which provides the oxane ring structure.

  • Protection of Hydroxyl Groups : Hydroxyl groups on the sugar moiety are acetylated using acetic anhydride in the presence of a base or catalyst (e.g., pyridine) to yield acetyloxy groups, enhancing stability and directing subsequent reactions.

  • Introduction of the Phenylsulfanyl Group : The phenylsulfanyl substituent at the 2-position is introduced via nucleophilic substitution or thioester formation. This can involve reacting a suitable leaving group on the sugar ring with thiophenol or a phenylsulfanyl reagent under controlled conditions.

  • Acetamido Group Installation : The 5-position acetamido group is typically introduced by amination of a hydroxyl or halide precursor, followed by acetylation.

  • Triacetyloxypropyl Side Chain Attachment : The 6-position is functionalized with a (1S,2R)-1,2,3-triacetyloxypropyl substituent via glycosylation or esterification reactions using protected glycerol derivatives.

  • Methyl Ester Formation : The carboxylic acid at the 2-position is esterified to the methyl ester using reagents such as methyl iodide or diazomethane in the presence of a base.

  • Purification and Characterization : The final compound is purified by chromatographic techniques and characterized by NMR spectroscopy, mass spectrometry, and optical rotation to confirm stereochemistry and purity.

Detailed Stepwise Preparation (Hypothetical Protocol)

Step Reaction Reagents/Conditions Notes
1 Acetylation of hydroxyl groups Acetic anhydride, pyridine, 0 °C to room temp, several hours Protects hydroxyls as acetates, improves solubility and stability
2 Introduction of phenylsulfanyl group Thiophenol, DCC (dicyclohexylcarbodiimide), DMAP catalyst, room temp Forms thioether linkage at 2-position
3 Amination at 5-position Ammonia or amine source, followed by acetylation Converts hydroxyl/halide to acetamido group
4 Attachment of triacetyloxypropyl side chain Glycosylation with protected glycerol derivative, Lewis acid catalyst (e.g., BF3·Et2O) Stereoselective installation of side chain
5 Methyl esterification Methyl iodide, potassium carbonate, acetone, reflux Converts carboxylic acid to methyl ester
6 Purification Silica gel chromatography, recrystallization Achieves high purity for analytical use

Analytical Techniques for Monitoring

Research Discoveries and Optimization

  • Stereochemical Control : The stereochemistry at positions 2S,4S,5R is critical for biological activity. Research indicates that reaction conditions such as temperature, solvent, and catalyst choice strongly influence stereoselectivity during glycosylation and substitution steps.

  • Functional Group Compatibility : The presence of multiple acetyl and acetamido groups requires careful control to avoid hydrolysis or transesterification. Mild reaction conditions and selective reagents are preferred to maintain functional group integrity.

  • Yield and Purity : Optimization studies show that stepwise protection and deprotection strategies, along with purification after key steps, improve overall yield and purity.

  • Applications in Medicinal Chemistry : Compounds with similar structures have demonstrated potential as intermediates for glycoside synthesis and enzyme inhibitors, emphasizing the importance of efficient synthetic routes.

Summary Data Table

Parameter Description
Molecular Formula C26H33NO12S
Molecular Weight 583.6 g/mol
Key Functional Groups Acetamido, Acetyloxy, Phenylsulfanyl, Triacetyloxypropyl, Methyl ester
Stereochemistry (2S,4S,5R) at oxane ring; (1S,2R) at propyl side chain
Typical Reagents Acetic anhydride, pyridine, thiophenol, DCC, methyl iodide, Lewis acids
Typical Solvents Pyridine, dichloromethane, acetone
Analytical Methods NMR, MS, HPLC, optical rotation

Chemical Reactions Analysis

Types of Reactions

Methyl (2S,4S,5R)-5-acetamido-4-acetyloxy-2-phenylsulfanyl-6-[(1S,2R)-1,2,3-triacetyloxypropyl]oxane-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The acetamido group can be reduced to an amine.

    Substitution: The acetyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under mild to moderate temperatures and may require the use of solvents such as dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylsulfanyl group can yield sulfoxides or sulfones, while reduction of the acetamido group can produce primary amines .

Scientific Research Applications

Methyl (2S,4S,5R)-5-acetamido-4-acetyloxy-2-phenylsulfanyl-6-[(1S,2R)-1,2,3-triacetyloxypropyl]oxane-2-carboxylate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl (2S,4S,5R)-5-acetamido-4-acetyloxy-2-phenylsulfanyl-6-[(1S,2R)-1,2,3-triacetyloxypropyl]oxane-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes and receptors, modulating their activity and leading to various biological effects. For instance, the acetamido group can form hydrogen bonds with active site residues, while the phenylsulfanyl group can participate in hydrophobic interactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methyl (2S,4S,5R,6R)-5-Acetamido-4-Acetyloxy-2-Isothiocyanato-6-[(1S,2R)-1,2,3-Triacetyloxypropyl]oxane-2-Carboxylate

  • Key Differences: The C2 substituent is isothiocyanato (N=C=S) instead of phenylsulfanyl (S-Ph).
  • Functional Implications :
    • The isothiocyanato group may increase cytotoxicity or utility as a protein-labeling agent compared to the phenylsulfanyl analog.
    • Reduced lipophilicity due to the absence of the aromatic phenyl group could alter solubility profiles .

8-O-Acetylshanzhiside Methyl Ester

  • Key Differences :
    • Features a cyclopenta[c]pyran core instead of an oxane ring.
    • Contains hydroxyl and glycosyl groups (3,4,5-trihydroxy-6-(hydroxymethyl)oxanyl) absent in the target compound.
  • Functional Implications: Hydroxyl groups enhance hydrophilicity, making it suitable for aqueous pharmacological applications (e.g., reference standards or supplements).

Thiazolidine and Penam Derivatives (–6)

  • Key Differences: Replace the oxane ring with thiazolidine or penam bicyclic systems. Incorporate amino acid residues (e.g., 2-amino-2-phenylacetamido) and carboxy groups.
  • Functional Implications: Thiazolidine rings are associated with metal chelation and antimicrobial activity.

Structural and Functional Data Table

Compound Core Structure Key Substituents Potential Applications
Target Compound Oxane Phenylsulfanyl, triacetyloxypropyl, acetamido, acetyloxy Synthetic intermediates, lipophilic probes
Methyl (2S,4S,5R,6R)-5-Acetamido-4-Acetyloxy-2-Isothiocyanato-... () Oxane Isothiocyanato, triacetyloxypropyl, acetamido, acetyloxy Protein labeling, cytotoxic agents
8-O-Acetylshanzhiside Methyl Ester () Cyclopenta[c]pyran Hydroxyl, glycosyl, acetyloxy Pharmacological standards, nutraceuticals
(4S)-2-{1-[(R)-2-Amino-2-phenylacetamido]-... () Thiazolidine Amino acid residues, carboxy groups Antimicrobial agents, enzyme inhibitors
(2S,5R,6R)-6-{(R)-2-[(R)-2-Amino-2-phenylacetamido]-... () Penam bicyclic β-lactam-like structure, amino acid side chains Antibacterial agents

Research Findings and Implications

  • Synthetic Utility : The target compound’s acetylated and sulfur-containing groups make it a candidate for further derivatization, such as thiol-ene click chemistry or acyl transfer reactions. Its phenylsulfanyl group may enhance stability in organic solvents compared to more polar analogs .
  • Pharmacological Potential: While direct data on bioactivity are absent, structural parallels to acetylshanzhiside () suggest possible anti-inflammatory or neuroprotective effects. However, the lack of hydroxyl groups may limit water solubility, necessitating formulation adjustments for drug delivery .
  • Comparative Reactivity : The isothiocyanato analog () is more reactive toward nucleophiles (e.g., amines), making it superior for bioconjugation but less stable under physiological conditions .

Biological Activity

Methyl (2S,4S,5R)-5-acetamido-4-acetyloxy-2-phenylsulfanyl-6-[(1S,2R)-1,2,3-triacetyloxypropyl]oxane-2-carboxylate is a complex organic compound with significant biological activity. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Basic Information

PropertyValue
Molecular Formula C₁₈H₃₁N₃O₇S
Molecular Weight 395.52 g/mol
CAS Number 155155-64-9
Melting Point 183°C
Boiling Point 670.995°C at 760 mmHg
Density 1.329 g/cm³
Flash Point 359.605°C

Structural Features

The compound contains multiple functional groups including acetamido, acetyloxy, and phenylsulfanyl moieties, contributing to its diverse biological activities.

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Studies suggest that this compound has effective antimicrobial properties against various bacterial strains. Its mechanism involves disrupting bacterial cell walls and inhibiting protein synthesis.
  • Anti-inflammatory Properties : The compound has shown potential in reducing inflammation markers in vitro and in vivo. It may inhibit the production of pro-inflammatory cytokines.
  • Antioxidant Effects : The presence of phenolic structures contributes to its capacity to scavenge free radicals and reduce oxidative stress in cellular models.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial effects of the compound against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial growth at concentrations above 50 µg/mL, demonstrating its potential as an antibacterial agent .

Case Study 2: Anti-inflammatory Activity

In a mouse model of acute inflammation induced by lipopolysaccharides (LPS), administration of the compound resulted in a marked decrease in edema and inflammatory cytokine levels (TNF-alpha and IL-6) compared to control groups .

Case Study 3: Antioxidant Capacity

In vitro assays using DPPH radical scavenging demonstrated that the compound exhibited strong antioxidant activity with an IC50 value comparable to well-known antioxidants like ascorbic acid .

Pharmacokinetics

Research has indicated that the compound is well absorbed when administered orally, with peak plasma concentrations reached within 2 hours. The half-life is approximately 6 hours, allowing for effective dosing regimens .

Toxicity Profile

Toxicological studies have shown that the compound has a low toxicity profile in animal models at therapeutic doses. No significant adverse effects were observed at doses below 100 mg/kg .

Potential Therapeutic Applications

Given its biological activities, this compound may have therapeutic applications in:

  • Treating bacterial infections.
  • Managing inflammatory diseases such as arthritis.
  • Developing antioxidant supplements.

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